

physical and chemical specifications of bran absolute

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Compound of Interest

Compound Name: Bran absolute

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Bran Absolute: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical specifications of **bran absolute**, a complex and nuanced natural extract derived from the outer layer of wheat grain (*Triticum aestivum*). Valued in the fragrance and cosmetic industries for its warm, gourmand, and cereal-like aroma, **bran absolute** also presents a subject of interest for scientific research due to its rich composition of bioactive molecules. This document compiles available data on its physicochemical properties, details its chemical composition, and outlines the experimental protocols for its analysis.

Physical and Chemical Specifications

Bran absolute is a viscous, paste-like substance at room temperature, possessing a characteristic yellow-brown to brown hue.^[1] Its complex aromatic profile is often described as having notes of cereal, hay, honey, and tobacco.^[1] Key physical and chemical parameters are summarized in Table 1.

Property	Value	Source
Appearance	Yellow-brown to brown paste	[1]
Odor Profile	Cereal, grain, molasses, honey, hay, tobacco	[1]
Flash Point	> 100 °C (> 212 °F)	[1]
Solubility	Soluble in alcohol; Insoluble in water	[1]
Density	Approximately 0.945 g/mL at 25 °C	[2]
Refractive Index	Approximately 1.476 at 20 °C	[2]

Chemical Composition

The chemical composition of **bran absolute** is intricate, reflecting its origin from wheat bran. It is a mixture of volatile and non-volatile compounds, including fatty acids, phytosterols, and various aromatic molecules. While a detailed quantitative analysis of **bran absolute** is not extensively published in scientific literature, the composition can be inferred from the analysis of its raw material, wheat bran.

Fatty Acid Profile

The lipid fraction of wheat bran is a significant contributor to the composition of the absolute. The primary fatty acids present are linoleic acid, oleic acid, and palmitic acid. A representative fatty acid composition of wheat bran is presented in Table 2.

Fatty Acid	Type	Percentage of Total Fat (Approximate)
Linoleic Acid (18:2)	Polyunsaturated	50-60%
Oleic Acid (18:1)	Monounsaturated	15-20%
Palmitic Acid (16:0)	Saturated	15-20%
Linolenic Acid (18:3)	Polyunsaturated	2-4%
Stearic Acid (18:0)	Saturated	1-2%

Phytosterol Content

Wheat bran is a rich source of phytosterols, which are known for their health benefits. These compounds are likely to be present in **bran absolute**. The major phytosterols in wheat bran include sitosterol, campesterol, and stigmasterol.

Volatile Compounds

The characteristic aroma of **bran absolute** is due to a complex mixture of volatile organic compounds. These can include pyrazines, furans, aldehydes, and alcohols, which are formed during the processing of the bran and contribute to its roasted, cereal-like, and sweet notes.

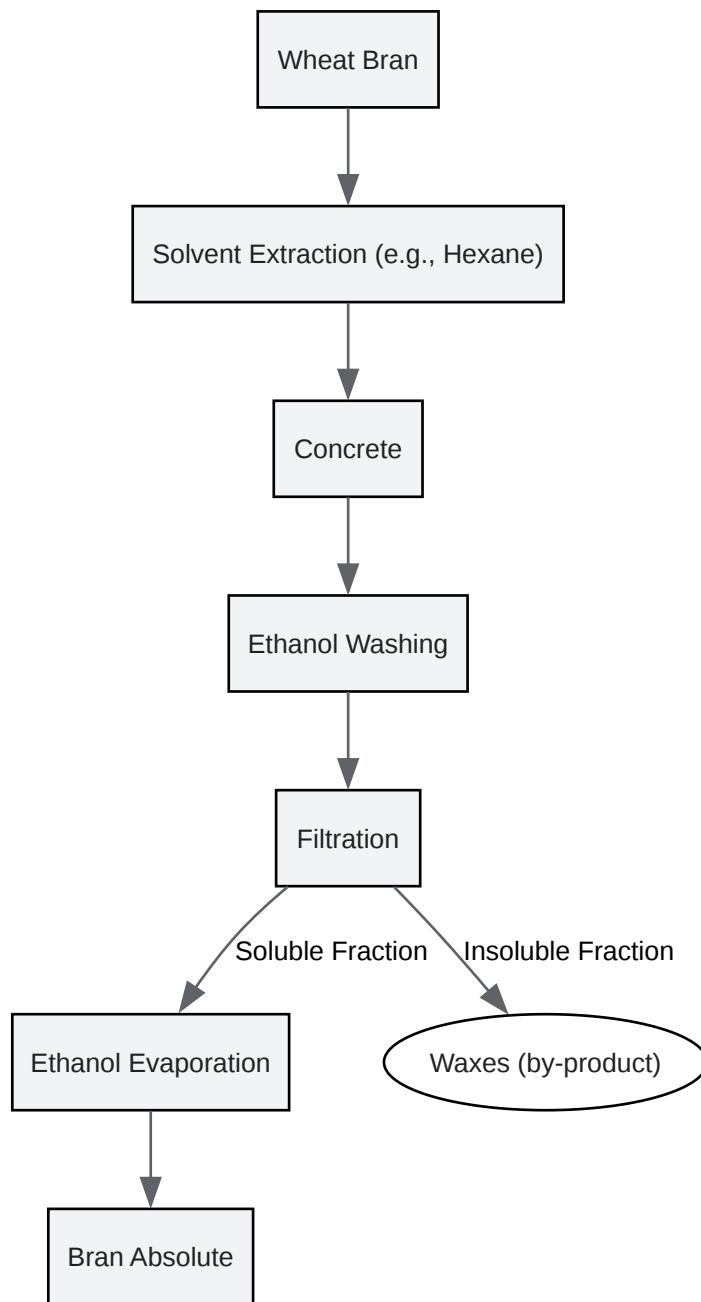
Experimental Protocols

The characterization of **bran absolute** involves a series of analytical techniques to determine its physical properties and chemical composition.

Extraction of Bran Absolute

The industrial production of **bran absolute** typically involves a two-step solvent extraction process.

Figure 1. General Workflow for Bran Absolute Extraction

[Click to download full resolution via product page](#)Figure 1. General Workflow for **Bran Absolute** Extraction

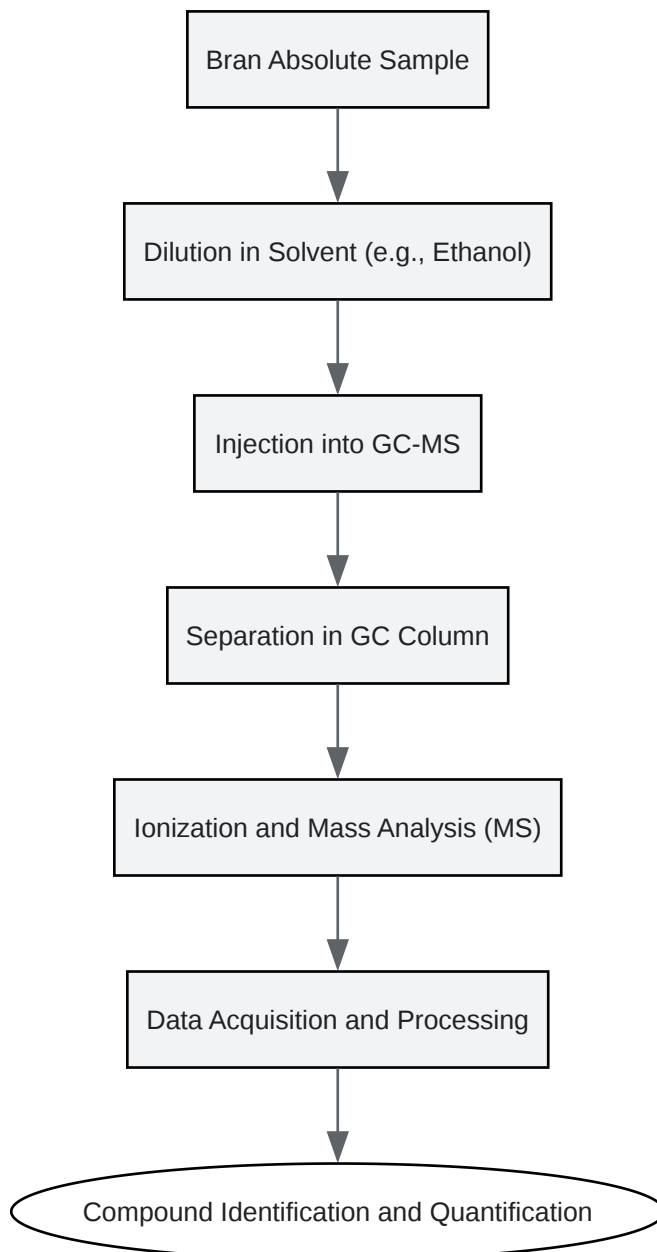
Methodology:

- Initial Extraction: Wheat bran is subjected to extraction with a non-polar solvent, such as hexane, to yield a waxy, semi-solid mass known as "concrete."
- Ethanol Washing: The concrete is then washed with a polar solvent, typically ethanol, to dissolve the aromatic constituents, leaving behind the insoluble waxes.
- Filtration and Evaporation: The ethanolic solution is filtered to remove the waxes. The ethanol is subsequently removed under vacuum to yield the final product, **bran absolute**.

Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying the volatile components of **bran absolute**.

Figure 2. Experimental Workflow for GC-MS Analysis



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Figure 2. Experimental Workflow for GC-MS Analysis

Representative GC-MS Protocol:

- Sample Preparation: A dilute solution of **bran absolute** is prepared in a suitable solvent, such as ethanol.
- Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp up to 250-280 °C at a rate of 2-5 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Ion Source Temperature: 230 °C.
- Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. Quantification can be achieved using internal or external standards.

Conclusion

Bran absolute is a complex natural extract with a rich chemical profile that contributes to its desirable aromatic properties. This guide provides a foundational understanding of its physical and chemical specifications, drawing from available data on the absolute and its precursor, wheat bran. The detailed experimental protocols offer a starting point for researchers and scientists to further investigate the composition and potential applications of this intriguing material. Further research is warranted to provide a more comprehensive quantitative analysis of the individual components of **bran absolute** and to explore its potential bioactive properties.

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